Z-D-Asp(oall)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

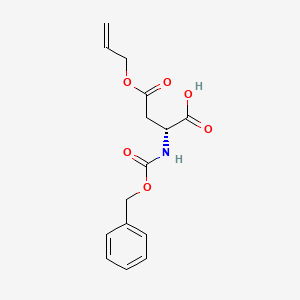

Z-D-Asp(oall)-OH, also known as N-benzyloxycarbonyl-D-aspartic acid β-allyl ester, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Asp(oall)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a benzyloxycarbonyl (Z) group. The carboxyl group is then protected with an allyl ester. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

Types of Reactions

Z-D-Asp(oall)-OH undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the free carboxylic acid.

Substitution: The allyl group can be substituted with other functional groups.

Coupling Reactions: It can participate in peptide bond formation with other amino acids.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Substitution: Palladium-catalyzed reactions are common for allyl group substitution.

Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently used in peptide coupling reactions.

Major Products Formed

Hydrolysis: Produces N-benzyloxycarbonyl-D-aspartic acid.

Substitution: Yields various substituted derivatives depending on the reagent used.

Coupling Reactions: Forms peptide bonds with other amino acids, leading to dipeptides or longer peptide chains.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-D-Asp(oall)-OH is primarily employed as a building block in the synthesis of complex peptides. It is crucial in the formation of peptide bonds due to its protective groups that allow for the selective introduction of functional groups without interfering with other reactive sites. The compound's ability to facilitate solid-phase peptide synthesis (SPPS) has been well documented, enabling the efficient assembly of peptides with specific sequences and modifications.

Key Features:

- Solid-Phase Synthesis : this compound can be easily incorporated into growing peptide chains during SPPS, allowing for high yields and purity of synthesized peptides.

- Functional Group Protection : The protective groups on this compound can be selectively removed under mild conditions, making it versatile for various synthetic strategies.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of inhibitors targeting specific biological pathways. For instance, its incorporation into peptidomimetic structures has shown promise in inhibiting signal transducer and activator of transcription 3 (Stat3), which is implicated in various cancers.

Case Study: Stat3 Inhibition

Research indicates that conformationally constrained peptidomimetic inhibitors derived from this compound exhibit potent inhibitory activity against Stat3. The effectiveness of these inhibitors is attributed to their ability to mimic the natural substrate while providing enhanced binding affinity due to structural constraints.

| Peptide Structure | IC50 (nM) |

|---|---|

| Ac-Tyr(PO3H2)-Leu-Pro-Gln-Thr-Val-NH2 | 290 ± 63 |

| Ac-Tyr(PO3H2)-Leu-Pro-Gln-Thr-NH2 | 739 ± 31 |

| Ac-Tyr(PO3H2)-Leu-Pro-Gln-NH2 | 856 ± 41 |

This data illustrates the varying degrees of potency among different peptide constructs that utilize this compound as a key component .

Research on Chemical Defenses

In addition to its applications in peptide synthesis and medicinal chemistry, this compound has been investigated in studies focusing on chemical defenses in marine organisms. Research has shown that compounds similar to this compound can play a role in structuring marine communities by influencing herbivory through their defensive properties.

Findings:

Mecanismo De Acción

The mechanism of action of Z-D-Asp(oall)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The benzyloxycarbonyl group protects the amino group, while the allyl ester protects the carboxyl group. These protective groups can be removed under specific conditions to yield the free amino acid for further reactions.

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyloxycarbonyl-D-aspartic acid α-methyl ester (Z-D-Asp-OMe)

- N-benzyloxycarbonyl-D-aspartic acid β-benzyl ester (Z-D-Asp-OBzl)

Uniqueness

Z-D-Asp(oall)-OH is unique due to its β-allyl ester group, which provides additional versatility in chemical reactions compared to the methyl or benzyl esters. This makes it particularly useful in the synthesis of peptides with specific structural requirements.

Actividad Biológica

Z-D-Asp(oall)-OH, a derivative of aspartic acid, has garnered interest in the field of peptide synthesis and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Chemical Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 273.28 g/mol

- Functional Groups : Contains a Z-protecting group on the amino terminus and an allyl ester on the side chain.

The presence of these functional groups significantly influences its reactivity and biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Its mechanism can be summarized as follows:

- Receptor Binding : It has been shown to interact with melanocortin receptors, which are involved in regulating energy homeostasis and feeding behavior. The binding affinity varies significantly depending on the structural modifications made to the peptide .

- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes, impacting metabolic pathways associated with amino acid metabolism.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Melanocortin Receptors :

- Objective : To evaluate the binding affinity of Z-D-Asp derivatives to melanocortin receptors.

- Findings : this compound demonstrated nanomolar binding affinities (ranging from 25-120 nM) for hMC1R and hMC3R, indicating its potential as a selective antagonist or agonist depending on the receptor type .

-

Synthesis and Activity Correlation :

- Objective : To investigate how structural variations affect biological activity.

- Findings : Modifications in the side chain (e.g., using different protecting groups) resulted in varying degrees of receptor activation or inhibition, demonstrating the importance of chemical structure in determining biological outcomes .

Table 1: Binding Affinities of Z-D-Asp Derivatives

| Compound | hMC1R Binding Affinity (nM) | hMC3R Binding Affinity (nM) |

|---|---|---|

| This compound | 25 | 120 |

| Z-D-Asp(OtBu)-OH | 50 | 200 |

| Unmodified Asp | 300 | >500 |

Table 2: Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Solid-Phase Peptide Synthesis | Utilizes Fmoc chemistry for stepwise assembly | 20-25 |

| Lactam Cyclodimerization | Direct coupling under controlled conditions | 15-20 |

| Traditional Solution Synthesis | Employs classical peptide coupling techniques | 10-15 |

Propiedades

IUPAC Name |

(2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXLDZQGKGEICY-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.